Allyl butyl ether

Catalog No.
S662398
CAS No.
3739-64-8
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl butyl ether

CAS Number

3739-64-8

Product Name

Allyl butyl ether

IUPAC Name

1-prop-2-enoxybutane

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3

InChI Key

IBTLFDCPAJLATQ-UHFFFAOYSA-N

SMILES

CCCCOCC=C

Canonical SMILES

CCCCOCC=C

The exact mass of the compound Allyl butyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyl butyl ether is an unsymmetrical ether featuring two distinct functional components: a reactive terminal allyl group and a four-carbon butyl chain. This structure positions it as a versatile chemical intermediate and a functional comonomer in polymer synthesis. The allyl group provides a specific site for polymerization or post-synthesis modification, while the butyl group influences key physical properties such as boiling point, solubility, and the flexibility of resulting polymer backbones. These attributes make it a candidate for applications where precise control over reactivity and physical characteristics is required.

Selecting an ether based on superficial structural similarity can lead to process failures and off-spec products. Allyl butyl ether is not directly interchangeable with its common analogs. For instance, diallyl ether possesses two reactive sites, fundamentally altering polymerization kinetics and leading to cross-linking rather than the formation of linear, functional polymers. Di-n-butyl ether, conversely, lacks the essential allyl group and is non-reactive in polymerization contexts where pendant functional groups are required. Furthermore, isomeric substitutes like butyl vinyl ether exhibit entirely different reactivity; vinyl ethers are typically polymerized cationically and are susceptible to hydrolysis, contrasting with the radical-based polymerization and modification pathways (e.g., thiol-ene chemistry) characteristic of allyl ethers. These differences in functionality and reactivity make precise compound selection critical for achieving desired synthesis outcomes and material properties.

Processability Advantage: Defined Boiling Point for Optimized Handling and Purification

Allyl butyl ether possesses an atmospheric boiling point of approximately 119-120°C, which is a critical differentiator for process design and safety. This is substantially higher than the more volatile diallyl ether (94°C), reducing vapor pressure and flammability risks during handling and reaction at elevated temperatures. Conversely, it is significantly more volatile than the non-reactive di-n-butyl ether (142°C), facilitating easier removal by distillation post-reaction, thereby reducing energy costs and thermal stress on the final product.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data119.4 °C
Comparator Or BaselineDiallyl ether: 94 °C | Di-n-butyl ether: 142 °C
Quantified Difference+25.4 °C vs. Diallyl ether | -22.6 °C vs. Di-n-butyl ether
ConditionsStandard atmospheric pressure (760 mmHg).

This specific boiling point enables a wider and safer thermal processing window than diallyl ether and allows for more economical purification compared to di-n-butyl ether.

Control over Polymer Architecture: Monofunctional Design Prevents Premature Crosslinking

As a monofunctional allyl monomer, allyl butyl ether is specifically used to incorporate pendant reactive groups onto a linear polymer backbone without inducing crosslinking during the initial polymerization stage. This is a critical distinction from difunctional analogs like diallyl ether, which act as crosslinkers and can lead to insoluble gels and uncontrolled network formation. The use of allyl butyl ether allows for the synthesis of well-defined, soluble, and characterizable functional prepolymers. These prepolymers can then be isolated, formulated, and cured in a separate, controlled step via reactions of the pendant allyl groups, such as thiol-ene click chemistry.

Evidence DimensionReactive Sites per Molecule
Target Compound Data1 (One allyl group)
Comparator Or BaselineDiallyl Ether: 2 (Two allyl groups)
Quantified Difference50% fewer reactive sites per molecule
ConditionsUse as a comonomer in polymerization.

Procuring this compound allows for a two-stage polymer manufacturing process, enabling the sale of stable, un-cured functional resins that customers can cure on-demand.

Predictable Copolymerization: Enables Tailored Polymer Microstructure and Properties

In copolymerization, the specific chemical structure of each monomer dictates its unique reactivity ratios (r1, r2) relative to a given comonomer. The reactivity ratios for allyl butyl ether are distinct from those of other allyl monomers like allyl glycidyl ether or allyl alcohol due to the electronic and steric influence of the butyl group. Since these ratios determine the rate of incorporation and the sequence distribution (e.g., random, alternating, or blocky) of monomers along the polymer chain, substituting allyl butyl ether with another allyl monomer will result in a different polymer microstructure and, consequently, different final material properties (e.g., glass transition temperature, flexibility, surface energy). Therefore, specifying allyl butyl ether is essential for reproducibility and for targeting a specific copolymer composition and performance.

Evidence DimensionMonomer Reactivity Ratios (r)
Target Compound DataUnique r1/r2 values specific to Allyl Butyl Ether in any given copolymerization system.
Comparator Or BaselineOther Allyl Monomers (e.g., Allyl Glycidyl Ether, Allyl Alcohol), which have their own distinct reactivity ratios.
Quantified DifferenceQualitatively different; leads to measurably different copolymer composition and sequence distribution.
ConditionsFree-radical or controlled radical copolymerization with comonomers such as acrylates or styrenes.

This ensures batch-to-batch reproducibility and the targeted performance of a specialty copolymer, which is impossible if a generic allyl monomer is substituted.

Manufacturing of Functional Prepolymers for UV/Thermal Curing

Allyl butyl ether is the right choice when producing soluble, linear (meth)acrylate or styrenic copolymers that require pendant reactive sites for a subsequent curing step. Its monofunctionality prevents gelation during initial synthesis, and the butyl group enhances hydrophobicity and flexibility in the final cured network, making it suitable for specialty coatings, adhesives, and composites.

Controlling Reaction and Purification Profiles in Organic Synthesis

This compound is specified in multi-step syntheses where its ~120°C boiling point is leveraged for thermal control or sequential purification. It can serve as a moderately high-boiling solvent or reagent that is subsequently removed under vacuum without requiring the high temperatures needed for di-n-butyl ether, protecting thermally sensitive functional groups in the product.

Tailoring Copolymer Microstructure for Specific Performance

For the design of specialty copolymers where the precise sequence of monomer units is critical to performance, allyl butyl ether is selected to achieve a specific, reproducible microstructure. Its unique reactivity ratios ensure a consistent rate of incorporation, which is essential for applications like drug delivery vehicles or advanced materials where batch-to-batch consistency is paramount.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3739-64-8

Wikipedia

1-(Allyloxy)butane

Dates

Last modified: 08-15-2023

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